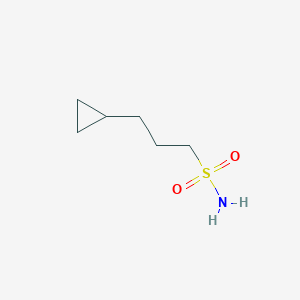

3-Cyclopropylpropane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

3-cyclopropylpropane-1-sulfonamide |

InChI |

InChI=1S/C6H13NO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2,(H2,7,8,9) |

InChI Key |

AWZHKIUYBSTBDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCCS(=O)(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Cyclopropylpropane 1 Sulfonamide

Reactivity Profiles of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) in 3-Cyclopropylpropane-1-sulfonamide is a primary sulfonamide, which imparts specific reactivity patterns. ekb.eg This functional group is known for its stability and is a common feature in many organic compounds. thieme-connect.com

Primary sulfonamides such as this compound can undergo N-alkylation and N-acylation, reactions that involve the substitution of one or both hydrogen atoms on the nitrogen. thieme-connect.comacs.org

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen typically requires a base to deprotonate the nitrogen, forming a more nucleophilic sulfonamide anion. This anion then reacts with an alkylating agent, such as an alkyl halide. wikipedia.org The reaction generally proceeds via an SN2 mechanism. researchgate.net For primary sulfonamides, mono-alkylation is often achievable, but dialkylation can occur, particularly with more reactive alkylating agents or stronger bases. wikipedia.orgresearchgate.net A variety of catalytic systems, including those based on manganese, have been developed to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" approach. acs.org

N-Acylation: The acylation of this compound involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acylsulfonamide. youtube.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. N-acyl-N-alkyl sulfonamides have gained attention for their ability to acylate lysine (B10760008) residues in proteins. acs.orgacs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Primary Sulfonamides This table presents generalized conditions and products based on known reactions of primary sulfonamides.

| Reaction Type | Reagents and Conditions | General Product |

|---|

| N-Alkylation | 1. Primary Sulfonamide, Base (e.g., K₂CO₃, NaH), Alkyl Halide (e.g., CH₃I, BnBr), Solvent (e.g., DMF, Acetone) 2. Primary Sulfonamide, Alcohol, Mn-catalyst, Base, High Temperature acs.org | N-Alkylsulfonamide | | N-Acylation | 1. Primary Sulfonamide, Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂) youtube.com 2. Primary Sulfonamide, Acid Anhydride (e.g., Acetic anhydride), Catalyst (optional), Heat | N-Acylsulfonamide |

The sulfonamide group possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the sulfonyl oxygens). nih.govnih.gov This allows this compound to participate in intermolecular hydrogen bonding, which can influence its physical properties and crystal packing. nih.govnih.gov The protons on the nitrogen are weakly acidic and can be removed by a strong base, as seen in N-alkylation and N-acylation reactions. The oxygen atoms of the sulfonyl group are good hydrogen bond acceptors. nih.gov Studies on various sulfonamides have shown that the N-H protons tend to form hydrogen bonds with strong acceptors, while the sulfonyl oxygens readily accept hydrogen bonds from suitable donors. nih.govnih.gov

The sulfur atom in the sulfonamide group of this compound is in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. However, the sulfonamide functional group can participate in oxidative reactions under specific conditions. For instance, certain oxidation methods can convert primary sulfonamides to N-sulfonylimines. nih.gov The oxidation of various organic micropollutants containing sulfonamide groups has been studied, often involving strong oxidizing agents like potassium permanganate. nih.gov

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a strained three-membered ring that can exhibit reactivity similar to that of a double bond in some cases. Its reactions often involve ring-opening to relieve this strain. nih.gov

The cyclopropyl ring in this compound is an alkyl-substituted cyclopropane (B1198618). The ring-opening of such cyclopropanes can be initiated by various reagents and conditions, including catalytic hydrogenation and radical processes. nih.govrsc.org In the absence of activating groups directly attached to the ring, the conditions for ring-opening are generally harsh. The sulfonamide group in this compound is separated from the cyclopropyl ring by a propyl chain, which means it has a minimal electronic effect on the ring. Therefore, the reactivity of the cyclopropyl group is expected to be similar to that of other simple alkyl-substituted cyclopropanes. Ring-opening reactions of cyclopropanes can proceed via different mechanisms, leading to a variety of products. acs.orgrsc.org For instance, radical ring-opening can generate an alkyl radical that can then undergo further reactions. nih.gov

Table 2: Potential Ring-Opening Reactions of Alkyl-Substituted Cyclopropanes This table outlines generalized ring-opening reactions applicable to the cyclopropyl moiety in this compound.

| Reaction Type | Reagents and Conditions | General Product |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Propyl- and isopropyl-substituted sulfonamide |

| Radical-Initiated Opening | Radical Initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Mixture of ring-opened isomers |

| Acid-Catalyzed Opening | Strong Acid (e.g., H₂SO₄) | Ring-opened and rearranged products |

While this compound itself is not a vinyl sulfonamide and therefore would not directly participate in the specific [3+2] cycloadditions mentioned in some literature, it is a relevant area of transformational chemistry for related sulfonamides. nih.govrsc.org To make this compound amenable to such reactions, it would first need to be chemically modified to introduce a vinyl group, for example, through elimination reactions on a functionalized derivative. If converted to a vinyl sulfonamide, it could then potentially undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.govrsc.org These reactions are valuable for the synthesis of complex nitrogen- and sulfur-containing heterocycles. nih.gov

Functionalization of the Propane (B168953) Chain

A detailed examination of the synthesis of cyclopropanesulfonamide (B116046) reveals that the "propane chain" is a transient precursor rather than a component of the final molecule. google.comgoogle.com The common synthetic route involves the use of 3-chloropropane-1-sulfonyl chloride. google.comgoogle.com In a key step, this molecule undergoes an intramolecular cyclization, where the three-carbon chain forms the cyclopropyl ring.

The initial step involves the reaction of 3-chloropropane-1-sulfonyl chloride with an amine, such as tert-butylamine, to form N-tert-butyl-3-chloropropane-1-sulfonamide. google.com This intermediate, which still contains the propane chain, is then treated with a strong base like n-butyllithium. The base facilitates the removal of a proton and the subsequent displacement of the chloride ion, leading to the formation of the cyclopropane ring. google.com

Therefore, the concept of "functionalization of the propane chain" in the context of the final product, cyclopropanesulfonamide, is not applicable, as this chain has been consumed to create the core cyclopropyl structure. Any functionalization would need to occur on the precursor, 3-chloropropane-1-sulfonyl chloride, before cyclization.

Table 1: Key Intermediates in the Synthesis of Cyclopropanesulfonamide

| Compound Name | Molecular Formula | Role in Synthesis |

| 3-Chloropropane-1-sulfonyl chloride | C₃H₆Cl₂O₂S | Starting material containing the propane chain |

| N-tert-butyl-3-chloropropane-1-sulfonamide | C₇H₁₆ClNO₂S | Intermediate with an intact propane chain |

| N-tert-butylcyclopropanesulfonamide | C₇H₁₅NO₂S | Cyclized intermediate |

| Cyclopropanesulfonamide | C₃H₇NO₂S | Final product |

Derivatization Strategies for Structural Diversification

Given that cyclopropanesulfonamide lacks a propane chain, strategies for its structural diversification focus on the two main functional groups: the sulfonamide moiety and the cyclopropyl ring.

The sulfonamide group (-SO₂NH₂) is a primary site for derivatization. The nitrogen atom can be alkylated, arylated, or acylated to generate a wide range of N-substituted cyclopropanesulfonamides. These reactions typically involve deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an electrophile.

The cyclopropyl ring, while generally stable, can undergo reactions under specific conditions, often involving ring-opening due to its inherent ring strain. cymitquimica.com However, more common derivatization strategies involve substitution on the cyclopropyl ring itself, though this is less straightforward than modifying the sulfonamide group. Such modifications would typically be introduced at the precursor stage, for example, by using a substituted 3-halopropane-1-sulfonyl chloride.

While general strategies for the derivatization of sulfonamides and cyclopropanes are well-established in organic chemistry, specific examples starting from cyclopropanesulfonamide to modify a non-existent propane chain are not found in the scientific literature. echemi.comchemicalbook.comnih.gov The diversification of this molecule relies on the reactivity of its actual functional groups.

Table 2: Potential Derivatization Sites on Cyclopropanesulfonamide

| Functional Group | Potential Reactions for Diversification |

| Sulfonamide (-SO₂NH₂) | N-alkylation, N-arylation, N-acylation |

| Cyclopropyl Ring | Ring-opening reactions, substitution (less common post-synthesis) |

Advanced Spectroscopic and Analytical Characterization of 3 Cyclopropylpropane 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3-cyclopropylpropane-1-sulfonamide would exhibit characteristic signals corresponding to its unique structural features: the cyclopropyl (B3062369) ring, the propyl chain, and the sulfonamide group.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl group, the propyl chain, and the amine of the sulfonamide. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum due to the ring's shielding effects. dtic.mil The methylene (B1212753) protons of the propyl chain will show characteristic splitting patterns based on their neighboring protons. The NH₂ protons of the primary sulfonamide would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH | ~0.7 - 1.0 | Multiplet |

| Cyclopropyl CH₂ | ~0.2 - 0.5 | Multiplet |

| -CH₂-CH₂SO₂- | ~1.6 - 1.8 | Quintet |

| -CH₂-CH₂SO₂- | ~3.0 - 3.2 | Triplet |

| SO₂NH₂ | ~4.5 - 5.5 | Broad Singlet |

| -CH₂-CH₂CH₂- | ~1.4 - 1.6 | Sextet |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbons of the cyclopropyl group are characteristically found at high field (low ppm values). The carbon atom attached to the electron-withdrawing sulfonamide group is expected to be shifted downfield. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH | ~8 - 12 |

| Cyclopropyl CH₂ | ~3 - 7 |

| -CH₂-CH₂SO₂- | ~28 - 32 |

| -CH₂-CH₂SO₂- | ~50 - 55 |

| -CH₂-CH₂CH₂- | ~33 - 37 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

In N-aryl substituted derivatives, additional signals in the aromatic region (typically 110-150 ppm in ¹³C NMR and 7-8 ppm in ¹H NMR) would be observed. researchgate.netnih.gov

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₃NO₂S), the expected exact mass would be a key confirmatory data point obtained from High-Resolution Mass Spectrometry (HRMS).

The fragmentation pattern in the mass spectrum provides valuable structural information. Sulfonamides are known to undergo characteristic fragmentation pathways. A common fragmentation involves the loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. nih.gov Another typical fragmentation is the cleavage of the C-S bond.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| [M+H]⁺ | Molecular ion peak |

| [M-64]⁺ | Loss of SO₂ |

| [C₆H₁₃]⁺ | Loss of SO₂NH₂ |

| [C₃H₅]⁺ | Cyclopropyl cation |

Note: The relative intensities of these fragments can vary depending on the ionization method used.

In studies of N-alkylsulfabenzamides, a specific rearrangement process leading to the formation of stable N-alkylphenylcyanide cations has been observed under electron ionization conditions. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H and S=O bonds of the sulfonamide group, as well as the C-H bonds of the alkyl and cyclopropyl groups.

The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bond, one asymmetric and one symmetric. The N-H stretching of a primary sulfonamide typically appears as two bands in the region of 3400-3200 cm⁻¹. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary sulfonamide) | ~3350 and ~3250 |

| C-H Stretch (aliphatic) | ~2850 - 3000 |

| C-H Stretch (cyclopropyl) | ~3080 - 3000 |

| S=O Asymmetric Stretch | ~1330 - 1300 |

| S=O Symmetric Stretch | ~1160 - 1130 |

| S-N Stretch | ~950 - 900 |

The presence of a cyclopropyl group can be identified by the C-H stretching vibrations appearing above 3000 cm⁻¹. docbrown.info

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound, with the molecular formula C₆H₁₃NO₂S, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Analysis for C₆H₁₃NO₂S

| Element | Theoretical Percentage (%) |

| Carbon (C) | 44.14 |

| Hydrogen (H) | 8.03 |

| Nitrogen (N) | 8.58 |

| Oxygen (O) | 19.60 |

| Sulfur (S) | 19.65 |

Experimental values obtained for a synthesized sample of this compound would be expected to be in close agreement with these theoretical values (typically within ±0.4%).

Computational Chemistry and Theoretical Investigations of 3 Cyclopropylpropane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic structure and reactivity of 3-cyclopropylpropane-1-sulfonamide at the atomic level.

DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate various quantum chemical descriptors for sulfonamide molecules. researchgate.net Analysis of the electronic structure would involve examining the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. indexcopernicus.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO would likely be localized around the sulfonamide group and the cyclopropyl (B3062369) ring, which are areas with higher electron density. The LUMO, conversely, would be distributed over the electron-deficient regions. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the electronegative oxygen atoms of the sulfonyl group as sites for electrophilic attack. indexcopernicus.com

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical values for related sulfonamides.

Quantum chemical calculations can be used to explore the potential energy surface of this compound. This allows for the prediction of stable conformers and the transition states that connect them. By calculating the activation energies for various potential reactions, such as cycloadditions or rearrangements, the most likely reaction pathways can be determined. mdpi.com

For instance, studying the rotational barriers around the S-N and C-S bonds would reveal the conformational flexibility of the molecule. The energetic landscape would also be crucial for understanding how the molecule might interact with a biological target, such as an enzyme active site. Mechanistic studies using DFT can elucidate the step-by-step process of a chemical reaction, identifying intermediates and transition states. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, including its conformational preferences and interactions with its environment over time.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) and their relative stabilities. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using force fields or quantum mechanical methods. researchgate.net

The presence of the flexible propyl chain and the rigid cyclopropyl group suggests that the molecule can adopt various conformations. The stability of these conformers would be influenced by steric hindrance and intramolecular hydrogen bonding. Understanding the preferred conformation is essential, as it dictates how the molecule presents itself for intermolecular interactions.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, typically water, to understand its solvation properties. nih.gov These simulations model the movement of the solute and solvent molecules over time, providing a picture of the solvation shell and the types of intermolecular interactions that occur, such as hydrogen bonds between the sulfonamide group and water molecules. nih.govmdpi.com

MD simulations are also invaluable for studying how this compound might bind to a protein. nih.gov By placing the molecule in the active site of a target protein and running a simulation, one can observe the stability of the complex, the key amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the interaction. nih.gov The CHARMM36m force field is an example of a parameter set used for such protein-ligand simulations. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net

For a set of sulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.gov This involves calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound and then using statistical methods like multiple linear regression to find the best correlation with the observed activity. researchgate.net

A hypothetical QSAR study for a series of compounds including this compound might reveal that specific properties, such as the first-order Randic connectivity index (¹χ), are strongly correlated with biological activity. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov

Prediction of Physicochemical Parameters (e.g., Lipophilicity)

Table 1: Predicted Physicochemical Parameters for this compound

| Parameter | Predicted Value | Source |

|---|---|---|

| Lipophilicity (logP) | Data not available | N/A |

| Polar Surface Area | Data not available | N/A |

| Hydrogen Bond Donors | Data not available | N/A |

| Hydrogen Bond Acceptors | Data not available | N/A |

Correlation with Biological Activities (mechanistic, in vitro)

Without established physicochemical parameters and in vitro biological activity data for this compound, no correlation studies can be performed. Quantitative Structure-Activity Relationship (QSAR) studies, which are common for series of sulfonamide derivatives, have not been reported for this specific compound. Such studies are essential to link computational predictions with experimental biological data, offering insights into the compound's mechanism of action.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into its potential biological activity. There are no published molecular docking studies or binding affinity predictions specifically for this compound. Research in this area would require the identification of a relevant biological target and the subsequent computational analysis of the compound's interaction with the target's binding site. The lack of such studies means that the binding modes, key interacting amino acid residues, and predicted binding energies for this compound remain unknown.

Table 2: Molecular Docking and Binding Affinity Data for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki/IC50) | Interacting Residues | Source |

|---|

Molecular Mechanisms of Interaction for Cyclopropylsulfonamide Motifs in Biological Systems in Vitro and Mechanistic Studies

Interaction with Enzyme Active Sites and Inhibition Mechanisms

The sulfonamide group, a key component of the cyclopropylsulfonamide motif, is a well-established pharmacophore for several classes of enzyme inhibitors. The addition of the cyclopropyl (B3062369) group can further enhance binding affinity and selectivity through specific interactions within the enzyme's active site.

Sulfonamide-based drugs are classic examples of competitive inhibitors, particularly for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgpatsnap.com This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. wikipedia.orgpatsnap.com DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin (B103510) pyrophosphate (DHPPP). nih.gov

Sulfonamides, including those containing a cyclopropyl group, act as PABA mimics due to their structural and electronic resemblance. patsnap.com They bind to the PABA-binding site on DHPS, preventing the natural substrate from binding and thereby halting the folic acid synthesis pathway. wikipedia.orgpatsnap.com This inhibition is competitive and leads to a bacteriostatic effect, as the bacteria are unable to produce the necessary nucleic acids for cell division. wikipedia.org The interaction is often stabilized by hydrogen bonds and electrostatic interactions between the sulfonamide group and key amino acid residues in the active site, such as Asp96, Asn115, Asp185, Ser222, and Arg255, as well as π-π stacking and π-cation interactions with residues like Phe190 and Lys221. nih.gov

The sulfonamide group is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govyoutube.com This reaction is fundamental to numerous physiological processes, including pH regulation and fluid balance. youtube.comnih.gov

Primary sulfonamides bind to the zinc ion (Zn²⁺) in the active site of CA with very high affinity. The inhibition mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion. nih.gov This binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. nih.govnih.gov Even secondary sulfonamides, though they typically bind with lower affinity, have been shown to interact with the zinc ion in a similar manner. nih.gov The presence of a cyclopropyl group can influence the binding affinity and isoform selectivity by interacting with hydrophobic pockets within the active site. nih.gov

Epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. nih.govchemrxiv.org Cyclopropane (B1198618) sulfonamide derivatives have emerged as potent inhibitors of EGFR, including mutant forms that are resistant to other therapies. nih.gov

Role of the Cyclopropyl Moiety in Molecular Recognition and Binding Specificity

The cyclopropyl group is increasingly utilized in drug design due to its unique structural and electronic properties. nih.govscientificupdate.com It is a small, rigid, three-membered ring that introduces conformational constraint into a molecule without significantly increasing its size. nih.govhyphadiscovery.com This rigidity can be entropically favorable for binding to a target protein, as it reduces the loss of conformational entropy upon binding. nih.govnih.gov

Key features of the cyclopropyl ring include:

Coplanarity: The three carbon atoms are in the same plane. nih.gov

Short C-C bonds: The carbon-carbon bonds are shorter (around 1.51 Å) than in other alkanes. nih.gov

Enhanced π-character: The C-C bonds have increased p-orbital character. nih.govscientificupdate.com

Stronger C-H bonds: The C-H bonds are shorter and stronger, which can increase metabolic stability by making them less susceptible to oxidation by cytochrome P450 enzymes. nih.govhyphadiscovery.com

In the context of enzyme inhibitors, the cyclopropyl group can:

Enhance Potency: By providing a conformationally restricted and entropically favorable binding. nih.govnih.gov

Increase Metabolic Stability: By being less prone to oxidative metabolism. nih.govhyphadiscovery.com

Reduce Off-Target Effects: By improving the binding specificity for the target enzyme. nih.govscientificupdate.com

Access Hydrophobic Pockets: The lipophilic nature of the cyclopropyl group allows it to interact favorably with hydrophobic sub-pockets in an enzyme's active site. acs.orgnih.gov

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound and evaluating its biological activity, researchers can identify key structural features responsible for its effects.

For cyclopropylsulfonamide derivatives, SAR studies have provided valuable insights into their interactions with various enzymes.

For Carbonic Anhydrase Inhibitors:

The inhibitory potency is highly dependent on the electronic properties of the sulfonamide group. nih.gov

Substituents on the aromatic or heterocyclic ring attached to the sulfonamide can significantly influence binding affinity through electronic and steric effects. nih.govnih.gov

For instance, in a series of pyrazole- and pyridazinecarboxamide-containing sulfonamides, bulky substituents were shown to lead to isoform-selective inhibition of different human CAs. nih.gov The presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring was found to be favorable for inhibiting the hCA II and hCA IX isoforms. nih.gov

For EGFR Kinase Inhibitors:

In a series of quinazoline-based EGFR inhibitors, the nature of the substituent on the sulfonamide group was found to be critical. mdpi.com Methyl-sulfonamide derivatives were more active than those with larger propyl or phenyl groups, suggesting that steric hindrance can negatively impact binding. mdpi.com

The introduction of small, lipophilic groups like -Br, -Cl, and -methyl in the meta position of the anilino moiety in some quinazoline (B50416) derivatives increased inhibitory activity. nih.gov

A recent study on new cyclopropane sulfonamide derivatives as EGFR inhibitors found that specific substitutions led to compounds with picomolar to nanomolar inhibitory activity against triple-mutant EGFR cell lines. nih.gov

The following table summarizes the inhibitory activities of representative cyclopropane sulfonamide derivatives against EGFR mutant cell lines.

| Compound | BaF3-EGFR L858R/T790M/C797S IC₅₀ (µM) | BaF3-C797S/Del19/T790M IC₅₀ (µM) | H1975 IC₅₀ (nM) | PC9 IC₅₀ (nM) |

| 8h | 0.0042 | 0.0034 | 13 | 19 |

| 8l | 0.0012 | 0.0013 | - | - |

| Data from a study on new cyclopropane sulfonamide derivatives as EGFR inhibitors. nih.gov |

This data highlights how subtle changes in the substitution pattern can lead to significant differences in inhibitory potency against various cancer cell lines harboring different EGFR mutations.

Steric and Electronic Effects of the Cyclopropyl Ring

The cyclopropyl ring, though a simple cyclic alkyl group, imparts distinct and powerful effects on the molecules that contain it. These effects are a direct consequence of its strained three-membered ring structure, which dictates its size, shape, and electronic character.

Steric Effects: Conformational Restriction and Receptor Binding

One of the most significant contributions of the cyclopropyl group in medicinal chemistry is its ability to impose conformational restraint on a molecule. nih.govpsu.eduhyphadiscovery.comresearchgate.net Unlike a flexible alkyl chain, the rigid structure of the cyclopropyl ring limits the number of possible conformations a molecule can adopt. psu.edu For 3-Cyclopropylpropane-1-sulfonamide, the cyclopropyl group at the end of the propane (B168953) chain would restrict the rotational freedom of that portion of the molecule. This pre-organization of the molecule into a more defined shape can be advantageous for binding to a biological target, such as an enzyme or receptor. By reducing the entropic penalty of binding—the energy required to "freeze" a flexible molecule into its active conformation—the cyclopropyl group can lead to more favorable binding energetics and, consequently, higher potency. nih.govpsu.edu

The steric bulk of the cyclopropyl group itself is also a key factor. It can be strategically employed to occupy specific hydrophobic pockets within a binding site. hyphadiscovery.com The defined three-dimensional shape of the cyclopropyl ring can lead to more precise and stronger interactions with the amino acid residues of a target protein compared to a more conformationally ambiguous linear alkyl group. For instance, in studies of various enzyme inhibitors, the placement of a cyclopropyl group has been shown to be critical for achieving optimal interactions within the active site. nih.govacs.org

Electronic Effects: Unique Bonding and Influence on Neighboring Groups

The electronic nature of the cyclopropyl ring is distinct from other alkyl groups and is often compared to that of a carbon-carbon double bond. wikipedia.org This is due to the high degree of p-character in the C-C bonds of the ring, a result of the strained 60° bond angles. This "pseudo-double bond" character has several important consequences for the molecule's reactivity and interactions.

The Walsh model of bonding in cyclopropane describes a set of high-lying molecular orbitals that can participate in conjugation with adjacent π-systems. wikipedia.org While the propane linker in this compound insulates the sulfonamide group from direct conjugation, the electronic nature of the cyclopropyl group can still exert an influence through space and through the sigma bonds of the propane chain. This can affect the acidity of the sulfonamide proton, which is often crucial for the binding of sulfonamide-based drugs to their targets, such as in carbonic anhydrase inhibitors where the deprotonated sulfonamide coordinates to a zinc ion in the active site. nih.govnih.gov

Furthermore, the C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, which can increase the metabolic stability of the molecule. nih.govhyphadiscovery.com The higher bond dissociation energy makes these C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. hyphadiscovery.com This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile for a drug candidate.

The table below summarizes the key steric and electronic properties of the cyclopropyl group relevant to the this compound structure.

| Property | Description | Implication for this compound |

| Steric Effects | ||

| Conformational Rigidity | The three-membered ring structure restricts bond rotation. | Limits the accessible conformations of the propyl chain, potentially pre-organizing the molecule for optimal binding to a biological target. psu.edu |

| Defined 3D Shape | Presents a specific and predictable shape for interactions. | Can fit into well-defined hydrophobic pockets of a receptor or enzyme active site. |

| Electronic Effects | ||

| "Pseudo-Double Bond" Character | The C-C bonds have significant p-character. | Can influence the electronic environment of the rest of the molecule, potentially affecting the pKa of the sulfonamide group. wikipedia.org |

| High C-H Bond Strength | C-H bonds on the cyclopropyl ring are stronger than typical alkyl C-H bonds. | May increase resistance to oxidative metabolism, leading to improved metabolic stability. nih.govhyphadiscovery.com |

Advanced Applications and Research Frontiers for 3 Cyclopropylpropane 1 Sulfonamide in Chemical Sciences

Utilization as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The strategic combination of a cyclopropyl (B3062369) group and a sulfonamide moiety within a single, relatively simple molecule makes 3-Cyclopropylpropane-1-sulfonamide a highly valuable and versatile building block for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. scientificupdate.comnih.gov The cyclopropyl group is a well-established motif in drug discovery, known to enhance metabolic stability, improve potency, and provide conformational constraint to bioactive molecules. scientificupdate.comacs.orgiris-biotech.de The sulfonamide group, on the other hand, is a cornerstone pharmacophore found in a wide array of therapeutic agents and also serves as a versatile handle for further chemical modifications. researchgate.netfrontiersrj.comnih.gov

The primary sulfonamide group of this compound can undergo a variety of chemical transformations. For instance, it can be readily N-alkylated or N-arylated to introduce diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of such derivatives is a common strategy to modulate the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and ability to form hydrogen bonds. researchgate.net

Furthermore, the synthesis of cyclopropyl sulfonamides has been described in the literature, providing a basis for the preparation and subsequent elaboration of this compound. google.comgoogle.com These methods often involve the reaction of a suitable sulfonyl chloride with an amine or the cyclization of a precursor molecule. The resulting cyclopropyl sulfonamide can then be used in a variety of coupling reactions to construct more elaborate structures. For example, the sulfonamide nitrogen can be functionalized to create libraries of compounds for high-throughput screening. nih.gov

The cyclopropyl group itself can also participate in specific chemical reactions, although it is generally considered a stable moiety. Under certain conditions, such as in the presence of specific transition metal catalysts, the strained cyclopropane (B1198618) ring can undergo ring-opening reactions, providing access to a different chemical space. This reactivity, combined with the functionality of the sulfonamide group, expands the synthetic utility of this compound.

| Functional Group | Potential Reactions | Significance in Complex Molecule Synthesis |

| Primary Sulfonamide | N-Alkylation, N-Arylation, N-Acylation, Coupling Reactions | Introduction of diverse substituents for SAR studies, improvement of pharmacokinetic properties, and construction of complex scaffolds. |

| Cyclopropyl Group | Ring-opening reactions (under specific conditions) | Access to alternative carbon skeletons and functional group arrangements. |

| Propyl Linker | Provides spatial separation and flexibility between the cyclopropyl and sulfonamide moieties. | Influences the overall conformation and binding mode of the molecule to its biological target. |

Potential in Functional Material Design and Engineering

The unique properties of the sulfonamide and cyclopropyl groups also suggest the potential for this compound to be used in the design and engineering of functional materials. scientificupdate.com Sulfonamide-containing polymers have been synthesized and are known to exhibit interesting properties, such as pH-responsiveness, which could be exploited in the development of "smart" materials. rsc.org

The incorporation of this compound into a polymer backbone, either as a monomer or as a functional pendant group, could impart specific characteristics to the resulting material. The sulfonamide group, for instance, can engage in hydrogen bonding, which can influence the mechanical properties and self-assembly behavior of the polymer. rsc.org Furthermore, the acidity of the sulfonamide proton can be tuned by the surrounding chemical environment, making it a potential component for pH-sensitive hydrogels or drug delivery systems.

The cyclopropyl group, while less commonly exploited in materials science compared to other functional groups, can influence the physical properties of a material by altering its packing and conformational landscape. wikipedia.org Its rigid and compact nature could be used to control the morphology of thin films or the porosity of a material.

Research into sulfonic acid-functionalized inorganic materials has demonstrated their utility as efficient catalysts in a variety of applications. mdpi.com While this compound is not a sulfonic acid, the principles of functionalizing surfaces with sulfur-containing groups could be extended. For example, it could be grafted onto the surface of materials like silica (B1680970) or titania to create novel stationary phases for chromatography or to act as a recognition element in a sensor. mdpi.com

| Material Type | Potential Role of this compound | Potential Applications |

| Functional Polymers | Monomer or functional pendant group | pH-responsive materials, drug delivery systems, membranes with selective permeability. rsc.orgrsc.org |

| Surface-Modified Materials | Grafted onto inorganic or organic substrates | Novel chromatographic stationary phases, sensors, catalysts. mdpi.com |

| Self-Assembled Monolayers | Formation of ordered layers on surfaces | Control of surface properties such as wettability and biocompatibility. |

Q & A

Q. What are the established synthetic methodologies for 3-Cyclopropylpropane-1-sulfonamide, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and a cyclopropyl-containing amine. For example:

React 3-chloropropane-1-sulfonyl chloride with cyclopropylpropaneamine under inert conditions (e.g., nitrogen atmosphere) .

Use polar aprotic solvents like dichloromethane or chloroform to stabilize intermediates and enhance reactivity.

Purify the product via recrystallization or column chromatography to achieve >95% purity .

Key conditions include temperature control (0–25°C to minimize side reactions) and stoichiometric excess of the amine to drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The cyclopropyl group shows distinct multiplet signals at δ 0.5–1.5 ppm. Sulfonamide protons (NH₂) appear as broad singlets at δ 5.0–6.0 ppm .

- ¹³C NMR : The sulfonamide sulfur-carbon resonance occurs at δ 45–55 ppm. Cyclopropyl carbons appear at δ 8–15 ppm .

- FTIR : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 1550–1650 cm⁻¹ confirm sulfonamide formation .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₆H₁₁NO₂S (theoretical m/z: 161.05) .

Q. How does the cyclopropyl group influence the compound's physicochemical properties, and what experimental approaches can quantify these effects?

- Methodological Answer : The cyclopropyl group introduces ring strain and steric hindrance , affecting solubility and reactivity.

- LogP Measurement : Use reverse-phase HPLC to determine hydrophobicity (expected LogP ~1.5–2.0 due to the nonpolar cyclopropyl group) .

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (cyclopropane derivatives often degrade above 200°C) .

- Reactivity Studies : Compare reaction rates with non-cyclopropyl analogs (e.g., linear propane sulfonamides) under identical conditions to quantify steric effects .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Contradictions often arise from steric shielding or solvent effects . To resolve:

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and identify steric barriers .

Solvent Screening : Test solvents with varying polarity (e.g., DMSO vs. THF) to isolate solvent-dependent pathways .

Q. How can computational chemistry methods like DFT be applied to predict the stability and reaction pathways of this compound?

- Methodological Answer :

- Conformational Analysis : Optimize geometry at the B3LYP/6-31G(d) level to identify low-energy conformers. The cyclopropyl ring adopts a twisted-boat conformation , increasing torsional strain .

- Reactivity Prediction : Calculate Fukui indices to locate electrophilic/nucleophilic sites. The sulfonamide sulfur is highly electrophilic (f⁺ > 0.3) .

- Degradation Pathways : Simulate thermal decomposition (e.g., via N—S bond cleavage) using molecular dynamics to predict byproducts .

Q. What experimental designs are optimal for studying the biological interactions of this compound with protein targets, considering its sulfonamide moiety?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) and measure binding kinetics (kₐₙ, kₒff) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Replace key residues (e.g., Zn²⁺ in carbonic anhydrase) to assess sulfonamide binding dependencies .

- Crystallography : Co-crystallize the compound with the protein to resolve binding modes (resolution ≤ 2.0 Å recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.